molecular formula C36H29N B14516059 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline CAS No. 62555-88-8

4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline

Cat. No.: B14516059
CAS No.: 62555-88-8
M. Wt: 475.6 g/mol
InChI Key: LWNJFVXESRRKTG-UHFFFAOYSA-N
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Description

4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate aryl halides in the presence of palladium catalysts and base . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency .

Chemical Reactions Analysis

4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

Common reagents used in these reactions include palladium catalysts, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. Its photophysical properties are influenced by the conjugation and electronic structure of the anthracene core .

Comparison with Similar Compounds

Similar compounds to 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline include:

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

These compounds share similar photophysical properties but differ in their specific substituents and electronic structures. The unique combination of anthracene and bis(4-methylphenyl)aniline in this compound provides distinct advantages in terms of stability and emission properties .

Properties

CAS No.

62555-88-8

Molecular Formula

C36H29N

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-(2-anthracen-9-ylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C36H29N/c1-26-11-18-31(19-12-26)37(32-20-13-27(2)14-21-32)33-22-15-28(16-23-33)17-24-36-34-9-5-3-7-29(34)25-30-8-4-6-10-35(30)36/h3-25H,1-2H3

InChI Key

LWNJFVXESRRKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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